molecular formula C12H17NO3S B14958091 2-(ethylsulfonyl)-N-(propan-2-yl)benzamide

2-(ethylsulfonyl)-N-(propan-2-yl)benzamide

Cat. No.: B14958091
M. Wt: 255.34 g/mol
InChI Key: ZEPFURZNBYMIOH-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(propan-2-yl)benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of an ethylsulfonyl group and an isopropyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as isopropylamine, under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the benzamide with ethylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfonyl)-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)benzamide: Lacks the ethylsulfonyl group, resulting in different chemical reactivity and biological activity.

    2-(methylsulfonyl)-N-(propan-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in steric and electronic properties.

Uniqueness

2-(ethylsulfonyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and isopropyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

2-ethylsulfonyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO3S/c1-4-17(15,16)11-8-6-5-7-10(11)12(14)13-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

ZEPFURZNBYMIOH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)C

Origin of Product

United States

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